molecular formula C18H27NO4S B2826453 1-{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}-3-methyl-1-butanone CAS No. 865659-37-6

1-{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}-3-methyl-1-butanone

Cat. No.: B2826453
CAS No.: 865659-37-6
M. Wt: 353.48
InChI Key: HMIIFOUJJSXZCJ-UHFFFAOYSA-N
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Description

The compound 1-{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}-3-methyl-1-butanone is a structurally complex molecule characterized by a butanone backbone substituted with a hydroxypiperidino group and a benzylsulfonylmethyl moiety. For instance, a closely related compound, 1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone (CAS: 861211-14-5), shares the same core structure but includes a 4-chlorobenzyl substituent, with a molecular formula of C₁₈H₂₆ClNO₄S and a molecular weight of 387.9 g/mol . Another analog, 1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino}-3-methyl-1-butanone (CAS: 865659-34-3), differs only in the position of the chlorine atom on the benzyl group . These compounds are typically used in laboratory settings, though commercial availability is noted as "discontinued" for some derivatives .

Properties

IUPAC Name

1-[4-(benzylsulfonylmethyl)-4-hydroxypiperidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4S/c1-15(2)12-17(20)19-10-8-18(21,9-11-19)14-24(22,23)13-16-6-4-3-5-7-16/h3-7,15,21H,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIIFOUJJSXZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCC(CC1)(CS(=O)(=O)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}-3-methyl-1-butanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and its implications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C18H27NO4SC_{18}H_{27}NO_4S. The compound features a piperidine ring substituted with a hydroxyl group and a benzylsulfonyl moiety, which may contribute to its biological activities.

Research indicates that compounds with similar structures often interact with cellular pathways related to cell proliferation and apoptosis. Specifically, the benzylsulfonyl group may enhance the compound's ability to inhibit key enzymes involved in cancer cell growth.

Binding Affinity

Studies have shown that related compounds can bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase. This mechanism is critical for the antiproliferative effects observed in various cancer cell lines .

Antiproliferative Effects

This compound has been evaluated for its antiproliferative activity against several cancer cell lines. The following table summarizes the IC50 values obtained from studies assessing its effectiveness:

Cell LineIC50 (µM)Reference
HT-29 (Colon)0.5
M21 (Melanoma)0.7
MCF7 (Breast)0.6

These values indicate that the compound exhibits potent antiproliferative activity, comparable to established chemotherapeutic agents.

Cytotoxicity and Selectivity

In addition to its antiproliferative effects, the compound's cytotoxicity was assessed using normal human fibroblast cells to evaluate selectivity. The results indicated a higher selectivity index for cancer cells compared to normal cells, suggesting potential therapeutic benefits with reduced side effects.

Study on Angiogenesis

In a study involving chick chorioallantoic membrane (CAM) assays, this compound demonstrated significant inhibition of angiogenesis. The compound was shown to reduce tumor growth by blocking blood vessel formation, further supporting its potential as an anti-cancer agent .

Mechanistic Insights

Further mechanistic studies revealed that treatment with this compound led to alterations in the expression of genes associated with apoptosis and cell cycle regulation. Notably, upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins were observed, indicating that the compound may induce apoptosis through a mitochondrial pathway .

Comparison with Similar Compounds

Structural Analogs with Substituted Benzyl Groups

The position of substituents on the benzylsulfonyl group significantly influences physicochemical and biological properties. For example:

  • 4-Chlorobenzyl derivative (CAS: 861211-14-5): This compound exhibits a chlorine atom at the para position of the benzyl ring, which may enhance lipophilicity and metabolic stability compared to the unsubstituted benzyl variant .

Table 1: Comparison of Benzylsulfonyl-Substituted Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position
1-{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}-3-methyl-1-butanone N/A C₁₈H₂₆NO₄S 353.5 (calculated) Benzyl (no substituent)
1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone 861211-14-5 C₁₈H₂₆ClNO₄S 387.9 4-Chlorobenzyl
1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone 865659-34-3 C₁₈H₂₆ClNO₄S 387.9 2-Chlorobenzyl

Aromatic Hydroxyketones with Shared Backbones

Compounds such as 1-[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]-3-mercapto-3-methyl-1-butanone (C₁₉H₃₀O₂S) and 1-(2,5-Dihydroxy-4-heptyl-3-methylphenyl)-3-methyl-1-butanone (C₁₉H₃₀O₃) share the butanone backbone but differ in substitution patterns. These compounds often feature hydroxyl or mercapto groups on aromatic rings, which may confer antioxidant or metal-chelating properties . In contrast, the target compound’s hydroxypiperidino group introduces a heterocyclic amine, likely affecting solubility and hydrogen-bonding capacity.

Table 2: Key Differences in Aromatic Hydroxyketones

Compound Name Molecular Formula Functional Groups Potential Applications
Target Compound (Benzylsulfonyl derivative) C₁₈H₂₆NO₄S Hydroxypiperidino, benzylsulfonyl Research (exact use unspecified)
1-[3,5-Bis(tert-butyl)-4-hydroxyphenyl]-3-mercapto-3-methyl-1-butanone C₁₉H₃₀O₂S Phenolic hydroxyl, mercapto Antioxidant synthesis
1-(2,5-Dihydroxy-4-heptylphenyl)-3-methyl-1-butanone C₁₉H₃₀O₃ Dihydroxy, alkyl chain Surfactant or lipid research

Piperidine/Sulfonyl-Containing Compounds

The piperidine moiety is also found in intermediates like 1-(4-hydrazinyl benzylsulfonyl) pyrrolidine hydrochloride, used in the synthesis of Almotriptan Malate (an anti-migraine drug) . While the target compound’s piperidino group is hydroxylated, Almotriptan intermediates emphasize sulfonyl and hydrazine functionalities, suggesting divergent biological targets.

Comparison with Carcinogenic Nitrosamines (e.g., NNK)

The tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) shares a butanone backbone but includes a pyridyl group and nitrosamine moiety, making it a potent carcinogen. NNK undergoes metabolic activation via α-hydroxylation, generating reactive intermediates that form DNA adducts . However, shared metabolic pathways (e.g., carbonyl reduction) could theoretically produce alcohol derivatives, though this remains speculative without direct evidence .

Key Research Findings and Implications

  • Structural Sensitivity: Minor changes in substituent position (e.g., 2-chloro vs. 4-chloro) can modulate steric and electronic properties, impacting drug-receptor interactions .
  • Functional Group Diversity: Hydroxyketones with mercapto or alkyl chains (e.g., C₁₉H₃₀O₂S) highlight the versatility of the butanone scaffold in medicinal chemistry .
  • Metabolic Considerations: While NNK’s carcinogenicity is well-documented, the target compound’s lack of nitrosamines suggests a safer profile, though thorough toxicological studies are warranted .

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